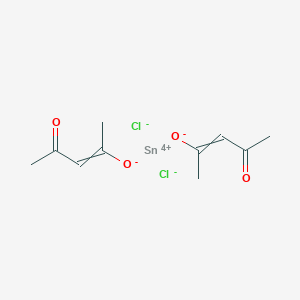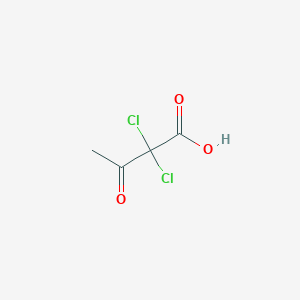![molecular formula C11H20O10 B12515451 2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12515451.png)
2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3,4-Dihydroxy-2,5-bis(hydroxyméthyl)oxolan-2-yl]oxyoxane-3,4,5-triol est un composé glycoside de formule moléculaire C12H22O11 . Il se caractérise par sa structure complexe, qui comprend plusieurs groupes hydroxyle et une liaison glycosidique. Ce composé est communément trouvé dans divers systèmes biologiques et a une importance significative dans les applications biochimiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[3,4-Dihydroxy-2,5-bis(hydroxyméthyl)oxolan-2-yl]oxyoxane-3,4,5-triol implique généralement la glycosylation d'une molécule acceptrice appropriée avec un donneur de glycosyle. Les conditions de réaction comprennent souvent l'utilisation de catalyseurs tels que les acides de Lewis ou les enzymes pour faciliter la formation de la liaison glycosidique .
Méthodes de production industrielle
La production industrielle de ce composé peut être réalisée par des procédés biotechnologiques impliquant la fermentation microbienne. Des souches spécifiques de bactéries ou de levures sont conçues pour produire le composé en grandes quantités. Le processus de fermentation est optimisé pour assurer un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
2-[3,4-Dihydroxy-2,5-bis(hydroxyméthyl)oxolan-2-yl]oxyoxane-3,4,5-triol subit diverses réactions chimiques, notamment:
Oxydation: Les groupes hydroxyle peuvent être oxydés pour former les composés carbonylés correspondants.
Réduction: Le composé peut être réduit pour former des dérivés désoxy.
Substitution: Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que le borohydrure de sodium et les nucléophiles tels que les halogénoalcanes. Les réactions sont généralement réalisées sous des conditions contrôlées de température et de pH pour assurer la sélectivité et le rendement .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, les dérivés désoxy et les glycosides substitués. Ces produits ont des applications diverses dans divers domaines .
Applications de la recherche scientifique
2-[3,4-Dihydroxy-2,5-bis(hydroxyméthyl)oxolan-2-yl]oxyoxane-3,4,5-triol a de nombreuses applications de recherche scientifique:
Chimie: Il est utilisé comme élément constitutif dans la synthèse de glucides complexes et de glycosides.
Biologie: Le composé est étudié pour son rôle dans les processus cellulaires et les voies métaboliques.
Médecine: Il a des applications thérapeutiques potentielles en raison de son activité biologique et est utilisé dans le développement de médicaments.
Mécanisme d'action
Le mécanisme d'action du 2-[3,4-Dihydroxy-2,5-bis(hydroxyméthyl)oxolan-2-yl]oxyoxane-3,4,5-triol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et influençant divers processus biochimiques. Les groupes hydroxyle jouent un rôle crucial dans ces interactions, facilitant les liaisons hydrogène et autres interactions non covalentes .
Applications De Recherche Scientifique
2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is studied for its role in cellular processes and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity and is used in drug development.
Mécanisme D'action
The mechanism of action of 2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions .
Comparaison Avec Des Composés Similaires
Composés similaires
Saccharose: Un disaccharide composé de glucose et de fructose, de structure similaire mais avec des liaisons glycosidiques différentes.
Maltose: Un autre disaccharide avec deux unités de glucose, différant par le type de liaison glycosidique.
Lactose: Composé de glucose et de galactose, avec des fonctions biologiques distinctes.
Unicité
2-[3,4-Dihydroxy-2,5-bis(hydroxyméthyl)oxolan-2-yl]oxyoxane-3,4,5-triol est unique en raison de sa liaison glycosidique spécifique et de la présence de plusieurs groupes hydroxyle, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et ses applications diverses en font un composé précieux dans la recherche scientifique et l'industrie .
Propriétés
IUPAC Name |
2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-1-5-7(16)9(18)11(3-13,20-5)21-10-8(17)6(15)4(14)2-19-10/h4-10,12-18H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYHSZUFKNRFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)

![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)

![4-{[2-(4-Cyano-3-phenyl-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B12515408.png)




![2,4-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B12515428.png)
![N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B12515432.png)

